

Literature review of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid applications

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Compound of Interest

Compound Name:	(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
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An In-Depth Guide to the Applications of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid: A Comparative Analysis for Synthetic Chemists

In the intricate field of synthetic chemistry, where the architecture of molecules dictates their function, the choice of building blocks is a critical determinant of success. **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** has emerged as a reagent of significant interest, prized for its unique structural motifs that impart valuable properties in cross-coupling reactions and the synthesis of complex targets. This guide offers a comprehensive review of its applications, providing a comparative analysis against relevant alternatives, supported by experimental insights to inform and empower researchers in drug development and materials science.

Physicochemical Profile and Strategic Advantages

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a white to off-white crystalline solid.^[1] Its strategic value in synthesis is derived from the specific arrangement of its functional groups: an ortho-fluoro substituent and a para-ethoxycarbonyl group relative to the boronic acid moiety.

Property	Value	Significance in Synthetic Applications
CAS Number	874219-60-0	Unique identifier for the compound. [1] [2]
Molecular Formula	C9H10BFO4	Defines the elemental composition. [1] [2]
Molecular Weight	211.98 g/mol	Used for stoichiometric calculations in reactions. [1]
Melting Point	99 °C	Indicates thermal stability suitable for various reaction conditions. [1]
pKa (estimated)	~7.8	The electron-withdrawing fluoro group lowers the pKa compared to unsubstituted phenylboronic acid, influencing the rate of transmetalation. [3]

The ortho-fluoro atom is not merely a passive substituent. Its electronegativity can influence the electronic environment of the resulting molecule, often leading to increased metabolic stability and enhanced binding affinity in pharmaceutical compounds.[\[1\]](#) Furthermore, the electron-withdrawing nature of both the fluoro and ethoxycarbonyl groups modulates the reactivity of the boronic acid, impacting its performance in catalytic cycles. The ethoxycarbonyl group also serves as a versatile synthetic handle, readily convertible to carboxylic acids, amides, or alcohols for further molecular elaboration.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[\[1\]](#)[\[4\]](#)

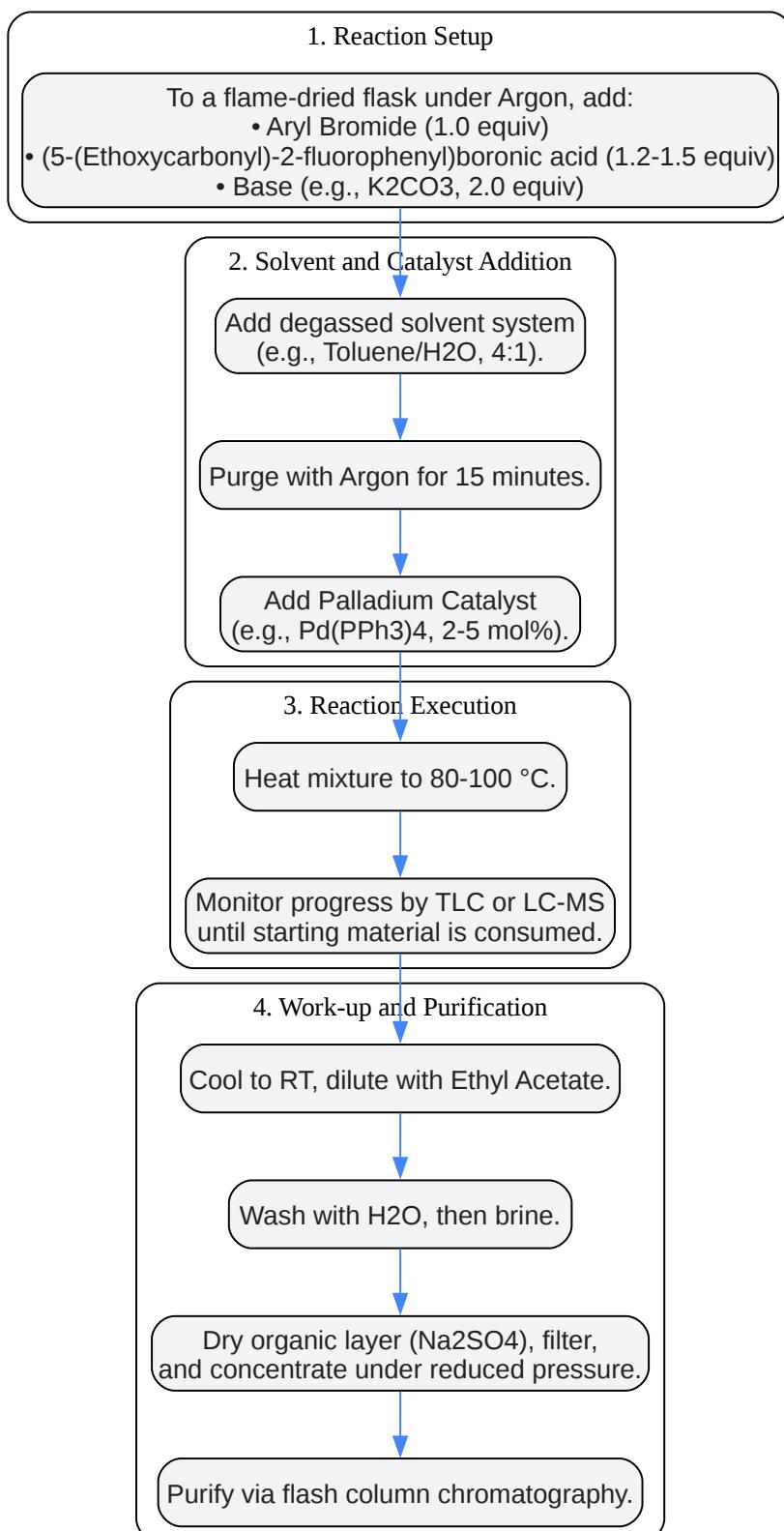
Comparative Performance Analysis

The electronic nature of the substituents on a phenylboronic acid plays a crucial role in the reaction's efficiency. While electron-withdrawing groups on the aryl halide partner generally accelerate the reaction, their effect on the boronic acid component can be more nuanced, potentially slowing the transmetalation step.^[5] However, the unique combination of substituents in this reagent often leads to high-yield couplings.

Aryl Halide Partner	Catalyst System (Typical)	Representative Yield (%)	Comparison with Unsubstituted Phenylboronic Acid
4-Iodotoluene	Pd(PPh ₃) ₄ , Na ₂ CO ₃	>90%	Often provides cleaner reactions and comparable or higher yields due to favorable electronic properties.
2-Bromopyridine	Pd(dppf)Cl ₂ , K ₃ PO ₄	>85%	The reagent's stability and reactivity are well-suited for coupling with electron-deficient heteroaryl halides.
4-Chlorobenzonitrile	Buchwald Ligand/Pd G3, Cs ₂ CO ₃	>80%	Effective even with less reactive aryl chlorides, though more advanced catalyst systems are typically required. ^[4]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a reliable, self-validating methodology for the coupling of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** with a generic aryl bromide.

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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Rationale for Experimental Choices:

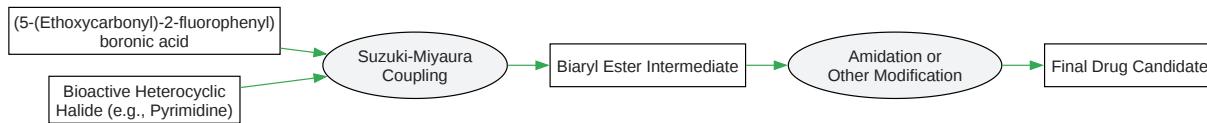
- **Reagent Stoichiometry:** A slight excess of the boronic acid (1.2-1.5 equivalents) is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.
- **Base and Solvent:** A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.^[6] An aqueous solvent mixture (e.g., Toluene/Water) is often used to dissolve the inorganic base and accelerate the catalytic cycle.
- **Inert Atmosphere:** Palladium(0) catalysts are sensitive to oxygen. Degassing the solvent and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and deactivation.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs provided by this reagent are frequently found in bioactive molecules. Its application is particularly prominent in the development of targeted therapies for cancer and other diseases.^[1] Boronic acids themselves are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.^{[7][8]}

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors feature a biaryl core. **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is an ideal precursor for synthesizing such scaffolds. The 2-fluorophenyl group can form key interactions within the enzyme's active site, while the ester can be converted into an amide to target additional binding pockets.



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Caption: Synthetic pathway to drug candidates using the target boronic acid.

Comparison with Alternative Reagents

Alternative Building Block	Advantages	Disadvantages
(2-Fluorophenyl)boronic acid	More economical and readily available. ^[9]	Lacks a functional group at the 5-position for further derivatization, limiting its utility in scaffold decoration.
(5-Formyl-2-fluorophenyl)boronic acid	The aldehyde group allows for reductive amination and other C-C bond-forming reactions.	Aldehydes can be less stable and more prone to side reactions under certain coupling conditions.
(5-Carboxy-2-fluorophenyl)boronic acid	Directly provides the carboxylic acid for amidation without a hydrolysis step.	Can have lower solubility; the free acid may interfere with some basic coupling conditions, requiring careful optimization.

The ethoxycarbonyl derivative often represents the optimal choice, providing a stable, reactive, and synthetically flexible intermediate for library synthesis and lead optimization campaigns.

Utility in Materials Science

Beyond pharmaceuticals, **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is a valuable monomer for the synthesis of advanced materials.^[1] Its incorporation into conjugated polymer backbones via Suzuki polymerization can be used to fine-tune the optoelectronic properties of materials used in applications such as:

- Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing substituents can lower the polymer's LUMO level, affecting the emission color and improving charge injection/transport.
- Organic Photovoltaics (OPVs): Used to construct donor-acceptor polymers, where tuning of energy levels is critical for efficient charge separation and high power-conversion efficiency.

Conclusion

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a highly valuable and versatile reagent in modern organic chemistry. Its well-balanced electronic and steric properties make it a reliable partner in Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery, it serves as a key building block for constructing complex molecular architectures with enhanced biological properties. In materials science, it provides a means to engineer the electronic characteristics of functional polymers. While alternatives exist, the combination of a stabilizing ortho-fluoro group and a versatile para-ester handle makes this compound a superior choice for a wide array of synthetic challenges.

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